Sodium hydroxide tetrahydrate

Description

Properties

CAS No. |

23340-32-1 |

|---|---|

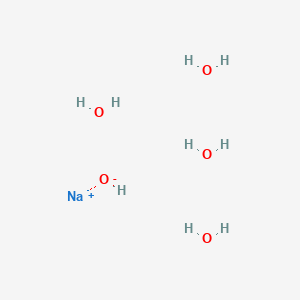

Molecular Formula |

H9NaO5 |

Molecular Weight |

112.06 g/mol |

IUPAC Name |

sodium;hydroxide;tetrahydrate |

InChI |

InChI=1S/Na.5H2O/h;5*1H2/q+1;;;;;/p-1 |

InChI Key |

QNWKDKZDODZBCV-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.[OH-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydroxide tetrahydrate can be synthesized by dissolving anhydrous sodium hydroxide in water and allowing the solution to crystallize. The crystallization process is typically carried out at low temperatures to ensure the formation of the tetrahydrate form. The reaction can be represented as: [ \text{NaOH (s)} + 4\text{H}_2\text{O (l)} \rightarrow \text{NaOH} \cdot 4\text{H}_2\text{O (s)} ]

Industrial Production Methods: Industrially, sodium hydroxide is produced through the chlor-alkali process, which involves the electrolysis of brine (sodium chloride solution). The process yields sodium hydroxide, chlorine gas, and hydrogen gas. The sodium hydroxide produced can then be dissolved in water and crystallized to obtain the tetrahydrate form .

Types of Reactions:

Neutralization: this compound reacts with acids to form salts and water. For example, with hydrochloric acid: [ \text{NaOH} \cdot 4\text{H}_2\text{O (s)} + \text{HCl (aq)} \rightarrow \text{NaCl (aq)} + 5\text{H}_2\text{O (l)} ]

Oxidation-Reduction: Sodium hydroxide can participate in redox reactions, such as the reaction with aluminum to produce sodium aluminate and hydrogen gas: [ 2\text{Al (s)} + 2\text{NaOH} \cdot 4\text{H}_2\text{O (s)} \rightarrow 2\text{NaAlO}_2 \cdot 4\text{H}_2\text{O (aq)} + 3\text{H}_2 (g) ]

Common Reagents and Conditions: this compound commonly reacts with acids, metals, and non-metals under various conditions. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound include salts (e.g., sodium chloride), hydrogen gas, and various metal hydroxides and aluminates .

Scientific Research Applications

Chemical Industry Applications

Sodium hydroxide tetrahydrate serves as a critical reagent in the chemical industry. Its primary applications include:

- Production of Sodium Salts : It is used to produce various sodium salts through neutralization reactions. This includes sodium sulfate and sodium hypochlorite, which are essential in many industrial processes .

- Synthesis of Organic Compounds : It acts as a strong base in organic synthesis, facilitating reactions such as esterification and transesterification. For instance, it is commonly employed in the production of biodiesel from triglycerides and methanol .

- Acid Neutralization : this compound is widely utilized for neutralizing acids in various chemical processes, ensuring safe handling and environmental compliance .

Food Processing Applications

In the food industry, this compound plays several important roles:

- Food Preparation : It is used for curing foods, enhancing flavors, and improving textures. For example, pretzels are boiled in a sodium hydroxide solution to develop their characteristic brown crust .

- Olive Processing : Sodium hydroxide is employed to remove the bitter compounds from olives during processing, making them palatable for consumption .

- Cleaning Agent : In beverage bottling plants, it is used for rinsing bottles and removing greasy impurities from equipment .

Water Treatment Applications

This compound is crucial in water treatment facilities:

- pH Regulation : It adjusts the pH levels of water to ensure safety for consumption and other uses. This process helps to neutralize acidic contaminants and maintain optimal conditions for water quality .

- Corrosion Control : By maintaining appropriate pH levels, sodium hydroxide helps prevent corrosion in pipes and storage tanks within water treatment systems .

Pharmaceutical Applications

The pharmaceutical industry also benefits from this compound:

- Drug Manufacturing : It is involved in the synthesis of active pharmaceutical ingredients (APIs) such as painkillers and anticoagulants. Its strong alkaline nature aids in various chemical reactions necessary for drug formulation .

- pH Adjustment : Sodium hydroxide is used to adjust the pH of pharmaceutical formulations to ensure stability and efficacy .

Case Study 1: Biodiesel Production

A study demonstrated that this compound effectively catalyzes the transesterification process for biodiesel production. The use of this compound resulted in high yields of fatty acid methyl esters (FAME), showcasing its efficiency compared to other catalysts like potassium hydroxide. The process involved mixing triglycerides with methanol in the presence of sodium hydroxide under controlled conditions, leading to successful conversion with minimal side reactions .

Case Study 2: Olive Processing

In olive processing, this compound was utilized to debitter olives effectively. The process involved soaking olives in a dilute sodium hydroxide solution, which facilitated the removal of oleuropein—a bitter compound—while preserving the fruit's texture and flavor. This method improved consumer acceptance and marketability of processed olives significantly .

Mechanism of Action

Sodium hydroxide tetrahydrate exerts its effects primarily through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions can break chemical bonds in proteins and other organic molecules, leading to their degradation. This property makes sodium hydroxide an effective cleaning agent and a key reagent in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Tetrahydrate Compounds

Physical and Chemical Properties

Table 1: Comparative Properties of NaOH and Tetrahydrate Salts

Key Observations:

- Solubility: Tetrahydrate salts generally exhibit high solubility, facilitating homogeneous reaction conditions. NaOH’s exceptional solubility enables rapid pH shifts.

- Hydration Stability: Tetrahydrates lose crystallization water at elevated temperatures (e.g., Zn(NO₃)₂·4H₂O dehydrates at ~105°C), whereas NaOH remains stable up to 318°C .

Reactivity and Process Considerations

- NaOH in Precipitation: NaOH’s strong alkalinity ensures rapid deprotonation of metal aquo complexes, forming insoluble hydroxides (e.g., Zn(OH)₂ → ZnO). This contrasts with tetrahydrate salts, which require precise stoichiometric calculations to account for hydration water .

- Thermal Decomposition: Tetrahydrates like sodium perborate tetrahydrate (NaBO₃·4H₂O) decompose stepwise, releasing water and altering reaction pathways.

Research Findings and Case Studies

- ZnO Nanoparticle Synthesis (): NaOH (0.5 M) precipitated Zn²⁺ from zinc nitrate tetrahydrate (0.05 M) at pH 10, yielding nanoparticles with 20–50 nm diameters. The tetrahydrate’s solubility ensured uniform Zn²⁺ distribution, while NaOH controlled nucleation kinetics .

- Fe₃O₄ Nanoparticle Synthesis (): Equimolar FeCl₂·4H₂O and Fe(NO₃)₃·9H₂O reacted with NaOH under nitrogen, producing magnetite with 10–15 nm crystallite sizes. NaOH’s role in maintaining alkaline conditions was pivotal for Fe²⁺/Fe³⁺ co-precipitation .

Chemical Reactions Analysis

Dissolution and Ionization

In aqueous environments, NaOH·4H₂O dissolves and fully dissociates into sodium (Na⁺) and hydroxide (OH⁻) ions. The hydration water merges with the solvent, enhancing dissolution kinetics:

This ionization underpins NaOH’s strong alkalinity (pH ~13) .

Neutralization Reactions with Acids

NaOH·4H₂O reacts stoichiometrically with acids to form water and salts. For example:

-

With Hydrochloric Acid (HCl):

-

With Sulfuric Acid (H₂SO₄):

Neutralization efficiency remains comparable to anhydrous NaOH .

Reactions with Metals

At elevated temperatures (>500°C), NaOH·4H₂O reacts with metals like iron or aluminum:

-

With Iron (Fe):

This endothermic reaction produces metal oxides and hydrogen gas .

-

With Aluminum (Al):

The reaction is rapid and exothermic, forming sodium aluminate .

Reactivity with Acidic Oxides

NaOH·4H₂O neutralizes acidic oxides (e.g., CO₂, SO₂) to form salts:

This reaction is critical in carbon capture and industrial scrubbing .

Thermal Decomposition

Upon heating, NaOH·4H₂O loses water molecules, transitioning to anhydrous NaOH:

The anhydrous form then melts at 318°C .

Reaction with Ammonium Salts

Heating NaOH·4H₂O with ammonium salts (e.g., NH₄Cl) releases ammonia:

This reaction is utilized in laboratory ammonia generation .

Comparative Data: Anhydrous vs. Tetrahydrate NaOH

| Property | Anhydrous NaOH | NaOH·4H₂O |

|---|---|---|

| Molar Mass (g/mol) | 40.00 | 112.04 |

| Melting Point | 318°C | 65°C (decomposes) |

| Solubility (H₂O) | 111 g/100 mL (20°C) | 108 g/100 mL (20°C) |

| Enthalpy of Solution | −44.5 kJ/mol | −38.2 kJ/mol |

Key Research Findings

-

Thermodynamics : Hydration water reduces the exothermicity of dissolution compared to anhydrous NaOH .

-

Crystallinity : NaOH·4H₂O’s crystalline structure enhances stability in storage but lowers reactivity slightly versus anhydrous forms .

-

Industrial Use : Primarily employed in controlled environments where slow water release is advantageous, such as in specific polymer modifications .

Q & A

Basic Research Questions

Q. How can sodium hydroxide tetrahydrate be identified and distinguished from other hydrates in crystalline form?

- Methodological Answer : Utilize X-ray diffraction (XRD) to analyze crystal structures. This compound (β form) crystallizes in orthorhombic systems and exhibits distinct lattice parameters. Compare results with reference data for monohydrate (Cmcm space group) or anhydrous NaOH. Differential scanning calorimetry (DSC) can detect phase transitions, such as the exothermic β-to-α transformation at −20 °C . Hydrate identification is further supported by thermogravimetric analysis (TGA) to measure water loss profiles .

Q. What analytical techniques are recommended for quantifying this compound in mixed-phase systems?

- Methodological Answer : Titration with standardized hydrochloric acid (HCl) using phenolphthalein as an indicator is a baseline method. For higher precision, employ potentiometric titration to detect equivalence points, minimizing errors from colored or turbid solutions. Validate results with ion chromatography to resolve interference from carbonate species formed due to atmospheric CO₂ absorption .

Q. How does this compound’s solubility profile affect experimental design in aqueous reactions?

- Methodological Answer : The β-tetrahydrate is soluble in supercooled solutions at −26 °C but partially melts at −1.83 °C, requiring temperature-controlled environments. For reactions at room temperature, pre-dissolve the tetrahydrate in degassed water to avoid unintended phase changes. Monitor solution density (e.g., 1.829 g/cm³ for monohydrate) to confirm hydration state .

Advanced Research Questions

Q. How can contradictions in reported phase transition data for this compound be resolved?

- Methodological Answer : Discrepancies in metastable β-form stability arise from impurities and cooling rates. Replicate crystallization under inert atmospheres (N₂/Ar) to prevent CO₂ contamination. Use in situ Raman spectroscopy to track real-time structural changes during cooling. Compare exothermic transition enthalpies (6.5% volume increase) across studies to identify experimental variables .

Q. What synthesis parameters optimize this compound’s role in nanoparticle co-precipitation?

- Methodological Answer : In FeCo/rGO hybrid synthesis, use a molar ratio of 200:1 (NaOH:metal precursors) in ethylene glycol. Maintain alkaline pH >12 to ensure complete metal hydroxide precipitation. Control nucleation by adding NaOH tetrahydrate in 5 mL aliquots via syringe under stirring. Post-synthesis, wash nanoparticles with ethanol to remove unreacted NaOH .

Q. How does this compound purity impact enzymatic assay accuracy?

- Methodological Answer : Trace carbonate impurities (from hydration) can alter buffer pH. Pre-treat NaOH tetrahydrate with barium chloride to precipitate carbonate ions. For α-amylase assays, prepare a 5.3 M potassium sodium tartrate solution in 2 M NaOH, heated to 60 °C (without boiling) to ensure complete dissolution. Validate pH with a calibrated meter .

Q. What strategies mitigate this compound’s deliquescence during long-term storage?

- Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) under nitrogen. For lab use, aliquot small quantities into pre-weighed vials to minimize exposure. Monitor hydration state via Karl Fischer titration before critical experiments. Avoid storage below −20 °C to prevent β-to-α phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.